N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a p-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the morpholino-ethyl intermediate: This can be achieved by reacting morpholine with an appropriate ethyl halide under basic conditions.
Attachment of the naphthalene moiety: The intermediate can then be reacted with a naphthalene derivative, possibly through a Friedel-Crafts alkylation or similar reaction.
Introduction of the p-tolyloxy group: Finally, the compound can be completed by reacting the intermediate with p-tolyloxy acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include using continuous flow reactors, employing green chemistry principles, and recycling solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)-2-(p-tolyloxy)acetamide: Lacks the naphthalene moiety.
N-(2-morpholino-2-(phenyl)ethyl)-2-(p-tolyloxy)acetamide: Contains a phenyl group instead of a naphthalene moiety.
N-(2-piperidino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide: Features a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide is unique due to the combination of its morpholine ring, naphthalene moiety, and p-tolyloxy group. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-19-9-11-21(12-10-19)30-18-25(28)26-17-24(27-13-15-29-16-14-27)23-8-4-6-20-5-2-3-7-22(20)23/h2-12,24H,13-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPPJGZRBOSGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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